molecular formula C18H20O4 B14371102 4,4'-Bis(methoxymethoxy)stilbene CAS No. 93903-84-5

4,4'-Bis(methoxymethoxy)stilbene

Cat. No.: B14371102
CAS No.: 93903-84-5
M. Wt: 300.3 g/mol
InChI Key: GECQQMNVTATTID-UHFFFAOYSA-N
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Description

4,4'-Bis(methoxymethoxy)stilbene is a synthetic derivative belonging to the stilbene class of organic compounds. Stilbenes are characterized by a central ethene bridge connected to two benzene rings and are the subject of extensive research due to their diverse pharmacological potential, which includes antitumor, antioxidant, and anti-inflammatory activities . Structural modifications to the core stilbene scaffold, such as the addition of methoxymethoxy groups at the 4 and 4' positions, are often explored to enhance the compound's biological activity, bioavailability, and metabolic stability compared to natural analogs like resveratrol . Research on methoxylated and alkoxylated stilbene derivatives has demonstrated promising biological effects. For instance, analogs such as 4,4'-dihydroxy-trans-stilbene have been shown to potently suppress cell transformation and inhibit proliferation and invasion in human breast cancer cell lines by modulating key pathways involving p53 and pRb phosphorylation . Similarly, other methoxylated derivatives like trimethoxystilbene exhibit more pronounced cytotoxic and genotoxic effects than resveratrol, causing G2-M cell cycle arrest and inducing apoptosis in cancer cells . The primary research value of this compound lies in its utility as a chemical tool in oncology and pharmacology research. Scientists can use this compound to investigate its potential as an antiproliferative agent, its ability to inhibit cancer cell invasion and metastasis, and its mechanisms of action, which may involve epigenetic regulation through the modulation of DNA methyltransferases (DNMTs) or histone deacetylases (HDACs) . This product is intended for research purposes in a controlled laboratory environment. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human use. Researchers should handle this compound with care, in accordance with all applicable laboratory safety protocols.

Properties

CAS No.

93903-84-5

Molecular Formula

C18H20O4

Molecular Weight

300.3 g/mol

IUPAC Name

1-(methoxymethoxy)-4-[2-[4-(methoxymethoxy)phenyl]ethenyl]benzene

InChI

InChI=1S/C18H20O4/c1-19-13-21-17-9-5-15(6-10-17)3-4-16-7-11-18(12-8-16)22-14-20-2/h3-12H,13-14H2,1-2H3

InChI Key

GECQQMNVTATTID-UHFFFAOYSA-N

Canonical SMILES

COCOC1=CC=C(C=C1)C=CC2=CC=C(C=C2)OCOC

Origin of Product

United States

Preparation Methods

Wittig Reaction in Aqueous Media

The Wittig reaction remains a cornerstone for stilbene synthesis, offering direct access to the ethene core. A notable adaptation involves conducting the reaction in aqueous phases to enhance selectivity and sustainability. For instance, the synthesis of trans-3,5,4'-trimethoxystilbene was achieved using substituted benzyltriphenylphosphonium bromides and aromatic aldehydes under alkaline aqueous conditions, yielding 56.2% of the desired product. Translating this to 4,4'-Bis(methoxymethoxy)stilbene would require:

  • Phosphonium Salt Preparation : Reacting 4-methoxymethoxybenzyl chloride with triphenylphosphine to form the corresponding phosphonium salt.
  • Aldehyde Substrate : Utilizing 4-methoxymethoxybenzaldehyde as the coupling partner.
  • Reaction Conditions : Employing a water-based system with sodium hydroxide as the base and high-speed shear emulsification to facilitate mixing.

The steric bulk of the methoxymethoxy groups may necessitate extended reaction times or elevated temperatures compared to simpler methoxy analogues.

Horner-Wadsworth-Emmons Olefination

The Horner-Wadsworth-Emmons modification, which employs phosphonate esters instead of phosphonium salts, often improves E-selectivity and functional group tolerance. In the synthesis of trans-3,3′,4,5′-tetramethoxystilbene, diethyl 3,4-dimethoxybenzylphosphate reacted with 3,5-dimethoxybenzaldehyde under sodium methoxide catalysis, yielding 59.1% of the product. Adapting this protocol for the target compound would involve:

  • Phosphonate Synthesis : Treating 4-methoxymethoxybenzyl bromide with triethyl phosphite to generate the diethyl phosphonate ester.
  • Aldehyde Coupling : Reacting with 4-methoxymethoxybenzaldehyde in dimethylformamide (DMF) with sodium methoxide as the base.

This method’s compatibility with electron-rich aromatic systems suggests favorable outcomes for methoxymethoxy-substituted substrates.

Transition Metal-Catalyzed Approaches

Palladium-Mediated Heck Coupling

The Heck reaction enables the construction of stilbenes via cross-coupling between aryl halides and alkenes. A palladium-catalyzed protocol for trans-4,4'-dibromostilbene utilized Pd(OAc)2 and phosphine ligands, yielding a smectic mesophase product soluble in polar aprotic solvents. For this compound, the strategy would involve:

  • Aryl Halide Substrate : 4-Methoxymethoxybromobenzene.
  • Olefin Partner : Styrene derivatives bearing the methoxymethoxy group.
  • Catalytic System : PdCl2(PPh3)2 in ionic liquids, which enhance reaction efficiency without requiring additional promoters.

The electron-donating methoxymethoxy groups may accelerate oxidative addition steps, potentially improving yields compared to halogenated analogues.

Suzuki-Miyaura Cross-Coupling

While less common for stilbenes, the Suzuki reaction could theoretically assemble the ethene backbone from boronic acid and vinyl halide precursors. For example, pyridinylsulfonyl stilbene was synthesized via Pd-catalyzed coupling of (4-fluorophenyl)vinylboronic acid with aryl halides. Applied to the target compound, this would require:

  • Boronic Acid : 4-Methoxymethoxystyrylboronic acid.
  • Aryl Halide : 4-Methoxymethoxyiodobenzene.
  • Conditions : Pd(PPh3)4, aqueous Na2CO3, and a polar solvent like 1,4-dioxane.

Innovative and Emerging Methodologies

Microwave-Assisted Decarboxylation

Microwave irradiation has been leveraged to accelerate decarboxylative elimination reactions for hydroxylated stilbenes. For this compound, cinnamic acid derivatives protected with methoxymethoxy groups could undergo microwave-promoted decarboxylation in the presence of methylimidazole, potentially achieving yields exceeding 85%.

Photocatalytic Reduction of Tolane Derivatives

A heterodinuclear Ru–Pd complex photocatalyst enabled the selective reduction of tolane (diphenylacetylene) to cis-stilbene without external H2. While this method currently targets unsubstituted stilbenes, modifying the catalyst to tolerate methoxymethoxy groups could open pathways to stereocontrolled synthesis.

Comparative Analysis of Synthetic Routes

Method Conditions Yield Range Selectivity Key Challenges
Wittig Reaction NaOH (aq), 80°C, 8h 50–60% High trans Steric hindrance from –OCH2OCH3 groups
Horner-Wadsworth-Emmons NaOMe, DMF, rt, 12h 55–65% >95% E Phosphonate synthesis complexity
Heck Coupling PdCl2, ionic liquid, 100°C 60–75% Moderate E/Z Catalyst cost, byproduct formation
Microwave Decarboxylation Microwave, 150°C, 20min 70–85% Not applicable Requires pre-functionalized cinnamic acids

Functionalization and Derivatization Considerations

Protecting Group Strategies

The methoxymethoxy group serves as a protected hydroxyl moiety. Deprotection under acidic conditions (e.g., HCl in THF) would yield 4,4'-dihydroxystilbene, enabling further functionalization. However, harsh conditions risk ethene bond isomerization, necessitating careful pH control.

Stereochemical Control

While classical methods favor trans-stilbenes, photocatalysis offers access to cis-isomers. For this compound, stereoselectivity could be tuned by varying the phosphine ligand in palladium systems or employing chiral auxiliaries.

Chemical Reactions Analysis

Types of Reactions: 4,4’-Bis(methoxymethoxy)stilbene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield stilbene quinones, while reduction produces dihydrostilbenes .

Scientific Research Applications

4,4’-Bis(methoxymethoxy)stilbene has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying reaction mechanisms.

    Biology: The compound’s antioxidant properties make it a subject of interest in studies related to oxidative stress and cellular protection.

    Medicine: Research into its anticancer and anti-inflammatory activities has shown promising results, making it a potential candidate for drug development.

    Industry: It is used in the

Comparison with Similar Compounds

Structural and Physicochemical Properties

Stilbene derivatives vary widely in substituents, leading to distinct properties:

Compound Substituents Molecular Weight (g/mol) Solubility Key Properties References
4,4'-Bis(methoxymethoxy)stilbene -OCH2OCH3 (4,4') ~300 (estimated) Likely low water solubility High lipophilicity, potential UV absorption N/A
4,4'-Dimethoxystilbene -OCH3 (4,4') 240.30 Insoluble in water Fluorescent, used in MOFs
4,4'-Dihydroxystilbene -OH (4,4') 212.25 Moderate water solubility Antioxidant, cytotoxic
4,4'-Bis(2-benzoxazolyl)stilbene (BBS) Benzoxazolyl (4,4') 384.42 Soluble in organic solvents High fluorescence quantum yield
Resveratrol -OH (3,5,4') 228.25 Low water solubility Anticancer, anti-inflammatory

Key Observations :

  • Lipophilicity : Methoxymethoxy groups likely increase lipophilicity compared to methoxy (-OCH3) or hydroxyl (-OH) substituents, affecting membrane permeability and metabolic pathways .
  • Fluorescence : Benzoxazolyl-substituted stilbenes (e.g., BBS) exhibit strong fluorescence due to extended conjugation, whereas methoxy groups (as in 4,4'-dimethoxystilbene) show moderate luminescence in metal-organic frameworks (MOFs) .
  • Solubility : Hydroxyl groups enhance water solubility (e.g., 4,4'-dihydroxystilbene), while bulky substituents like benzoxazolyl or methoxymethoxy reduce it .
2.2.1 Estrogenic Activity

Substituents critically influence estrogen receptor binding:

  • 4,4'-Dihydroxystilbene : High estrogenic activity due to hydroxyl groups mimicking estradiol .
  • 4,4'-Dimethoxystilbene : Low activity unless metabolized to hydroxylated forms .
  • Methoxymethoxy Analogs : Expected to exhibit reduced estrogenic activity due to steric hindrance and metabolic stability of the ether linkage.
2.2.2 Antioxidant and Cytotoxic Effects
  • 4,4'-Dihydroxystilbene : Outperforms resveratrol in antioxidant assays, with IC50 values 30% lower in DPPH radical scavenging .
  • Methoxy Derivatives : Dimethoxystilbene shows moderate cytotoxicity in cancer cells (e.g., IC50 ~50 μM in MCF-7), whereas hydroxylated analogs are more potent .
2.2.3 Enzyme Inhibition
  • 2-Methoxy-4'-methylthio-trans-stilbene : Potent CYP1A1 inhibitor (Ki = 0.8 μM), unlike dimethoxy analogs .

Q & A

Q. What are the optimal synthesis methods for 4,4'-Bis(2-benzoxazolyl)stilbene (BBS), and how is purity ensured?

BBS is synthesized via cycloaddition of Stilbene-4,4'-dicarboxylic acid with o-aminophenol under controlled conditions. Critical parameters include:

  • Solvent selection : Anhydrous dioxane or similar inert solvents to prevent side reactions .
  • Oxidizing agents : Use of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) for dehydrogenation .
  • Purification : High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) to verify purity (>97%) and structural integrity .

Q. What are the solubility properties and storage conditions for BBS?

  • Solubility : BBS dissolves in chloroform, dichloromethane, DMSO, and acetone. Dilution tables (e.g., 1 mM solution requires 2.4125 mL solvent for 1 mg) guide experimental preparation .
  • Storage : Desiccate at -20°C to prevent hygroscopic degradation or aggregation .

Q. Which spectroscopic techniques are most effective for characterizing BBS in solution and solid states?

  • UV-Vis and fluorescence spectroscopy : Identify absorption peaks (e.g., 372 nm) and emission features (425 nm, 455 nm for monomers; 540 nm for excimers) .
  • Time-resolved emission spectroscopy (TRES) : Measures fluorescence lifetime (0.85 ns for monomers; ~10 ns for aggregates) .
  • X-ray diffraction : Confirms crystal structure and helicoidal morphology in poly(l-lactic acid) (PLA) matrices .

Advanced Research Questions

Q. How do concentration and matrix environment influence BBS aggregation and photophysical behavior?

  • Low concentrations (10⁻⁵ M) : Monomers dominate with high fluorescence quantum yield (Φfl >0.88) and single-exponential decay .
  • High concentrations (10⁻⁴ M) : Aggregates form excimers (broad 540 nm emission) due to π-π stacking, confirmed via TRES and computational modeling .
  • Solid-state dispersions (e.g., PLA) : Spheroid aggregates (800–900 nm) and helicoidal crystals (2 µm diameter) alter emission spectra, requiring combined experimental and quantum-chemical analyses .

Q. What methodologies elucidate photoisomerization and photodegradation pathways in BBS?

  • UV irradiation (350 nm) : Induces trans-to-cis isomerization, monitored via UV spectroscopy and <sup>1</sup>H NMR .
  • Laser flash photolysis : Reveals photocleavage products (e.g., 4-(1,3-benzoxazol-2-yl)benzoic acid) and oxidation pathways .
  • Electrochemical studies : Irreversible oxidation generates unstable radical cations, while reduction produces n-doped species .

Q. How do solvent polarity and viscosity affect isomerization dynamics in stilbene derivatives?

  • Non-associated solvents (n-alkyl nitriles) : Enable separation of solvation and thermal barriers, with isomerization rates aligning with coupled oscillator models .
  • Associated solvents (n-alkyl alcohols) : Solvent-solute hydrogen bonding complicates barrier height determination, highlighting solvent dielectric effects .

Q. Can computational methods predict BBS photophysics in diverse environments?

  • Density functional theory (DFT) : Accurately simulates absorption/emission spectra in solution and solid states, validating experimental data .
  • Molecular dynamics (MD) : Models aggregation geometries (e.g., parallel vs. offset stacking) to explain excimer formation .

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